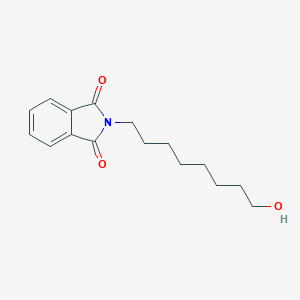

N-(8-Hydroxyoctyl)phthalimide

Description

Properties

IUPAC Name |

2-(8-hydroxyoctyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDXDFOXVNNMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619417 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105264-63-9 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In this method, 8-hydroxyoctanol reacts with phthalimide in the presence of a diazodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) and triphenylphosphine (PPh₃). The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the alcohol is converted into a leaving group, enabling nucleophilic attack by the deprotonated phthalimide.

Key Parameters :

Industrial-Scale Adaptations

Industrial implementations of this method prioritize cost-effectiveness and safety. Batch reactors equipped with cooling systems manage exothermic reactions, while post-synthesis purification involves:

-

Filtration : Removal of triphenylphosphine oxide byproducts.

-

Crystallization : Ethanol-water mixtures precipitate the product, achieving >90% purity.

Table 1: Mitsunobu Reaction Performance Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 75–85% | 88–92% |

| Reaction Time (hr) | 4–6 | 2–3 |

| Purity After Workup | 85–90% | 95–98% |

Catalytic Hydrogenation of Nitro Intermediates

An alternative route involves the reduction of nitro precursors to introduce the hydroxyl group post-alkylation. This method is advantageous for avoiding harsh acidic or basic conditions.

Synthesis of N-(8-Nitrilooctyl)phthalimide

The precursor, N-(8-nitrilooctyl)phthalimide, is synthesized via nucleophilic substitution using 8-bromooctanenitrile and phthalimide potassium salt. The nitrile group is subsequently reduced to a primary amine using hydrogenation catalysts.

Hydrogenation Conditions :

Hydroxylation via Oxidative Hydrolysis

The amine intermediate undergoes oxidative hydrolysis to yield the hydroxyl group. This step employs aqueous hydrogen peroxide (H₂O₂) in acetic acid, facilitating the conversion of –NH₂ to –OH without over-oxidation.

Critical Considerations :

-

Temperature Control : 50–60°C to prevent decomposition.

-

Stoichiometry : Excess H₂O₂ (2.5 equiv) ensures complete conversion.

Table 2: Hydrogenation-Hydrolysis Pathway Efficiency

| Step | Conversion Rate | Yield |

|---|---|---|

| Nitrile Alkylation | 92% | 85% |

| Catalytic Hydrogenation | 98% | 90% |

| Oxidative Hydrolysis | 95% | 88% |

Direct Alkylation with Protected Alcohols

To circumvent competing reactions involving the hydroxyl group, protection-deprotection strategies are employed.

Silyl Ether Protection

8-Hydroxyoctanol is first protected as a tert-butyldimethylsilyl (TBDMS) ether. The protected alcohol then undergoes alkylation with phthalimide under basic conditions (e.g., NaH in DMF).

Deprotection :

Comparative Analysis of Protecting Groups

Table 3: Protection Strategy Efficacy

| Protecting Group | Deprotection Yield | Stability Under Alkylation |

|---|---|---|

| TBDMS | 93% | High |

| Acetyl | 75% | Moderate |

| Benzyl | 88% | High |

Industrial Production and Scalability

Large-scale synthesis prioritizes solvent recovery and waste minimization.

Batch Reactor Design

-

Material : Glass-lined steel to resist corrosive byproducts.

-

Temperature Control : Jacketed reactors with glycol cooling.

Emerging Methodologies and Innovations

Recent advances focus on photoredox catalysis and flow chemistry to enhance efficiency.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in oxidation, reduction, substitution, and catalytic reactions:

Oxidation

- The hydroxyl group (-OH) is oxidized to carbonyl groups using reagents like KMnO₄ or CrO₃ .

- Example: Conversion of 8-hydroxyoctyl to 8-oxooctyl derivatives.

Reduction

- The phthalimide core is reduced to primary amines (e.g., 8-aminooctyl derivatives) using LiAlH₄ or NaBH₄ .

Substitution

- The hydroxyl group undergoes nucleophilic substitution with reagents like SOCl₂ or PBr₃ to form halides .

- Example: Formation of 8-bromooctyl derivatives via PBr₃ .

Catalysis

- Acts as a co-catalyst in oxidation reactions (e.g., benzylic oxidation) alongside NaClO₂ .

- Facilitates cross-dehydrogenative C–O coupling with alkanes using iodine(III) reagents .

Mechanistic Insights

- Oxidation Pathway : The hydroxyl group forms reactive intermediates (e.g., PINO radicals) that facilitate bond cleavage .

- Reduction Pathway : Phthalimide reduction involves electron transfer from LiAlH₄ to the imide core .

Comparison with Analogues

| Compound | Chain Length | Reactivity | Solubility |

|---|---|---|---|

| N-(8-Hydroxyoctyl)phthalimide | 8 carbons | High (in organic solvents) | Amphiphilic |

| N-(6-Hydroxyhexyl)phthalimide | 6 carbons | Moderate | Poor in non-polar solvents |

| N-(10-Hydroxydecyl)phthalimide | 10 carbons | Low (due to steric hindrance) | Lipophilic |

Scientific Research Applications

Introduction to N-(8-Hydroxyoctyl)phthalimide

This compound is an organic compound characterized by a phthalimide moiety linked to an 8-hydroxyoctyl chain, with the molecular formula and a molecular weight of 275.35 g/mol. This compound has gained attention in scientific research due to its diverse applications in organic synthesis, bioconjugation, and as a catalyst in various chemical processes.

Bioconjugation

This compound serves as a linker molecule in bioconjugation, facilitating the attachment of functional groups to biomolecules such as proteins, peptides, and antibodies. This application is crucial for developing targeted therapies and diagnostic tools in biomedicine. Its long hydrophobic chain enhances solubility and reactivity, making it particularly effective in organic solvents compared to its analogs.

Organic Synthesis

The compound is also utilized as a building block in synthesizing complex organic molecules. Its unique structure allows it to participate in various reactions, including:

- Catalytic reactions : this compound acts as a co-catalyst in oxidation reactions, significantly enhancing the oxidation of hydrocarbons under solvent-free conditions, thus contributing to green chemistry initiatives.

- Synthesis of derivatives : Research indicates that derivatives of phthalimide can exhibit insecticidal and antimicrobial properties. For instance, synthesized phthalimide derivatives have shown promising results against pests like the Caribbean fruit fly, demonstrating the potential for developing environmentally friendly insecticides .

Catalysis

This compound has been explored for its catalytic properties, particularly in transition metal-catalyzed reactions. Studies have shown its effectiveness in:

- C-H bond functionalization : The compound can facilitate selective hydroxylation and alkenylation processes using ruthenium catalysts, leading to significant advancements in synthetic methodologies .

- Carbon-carbon and carbon-oxygen bond formation : By acting as a directing group, it enables more straightforward synthesis routes for complex molecular structures .

Research has indicated that this compound exhibits biological activity due to its imide structure. It has been associated with:

Mechanism of Action

The mechanism of action of N-(8-Hydroxyoctyl)phthalimide involves its ability to form reactive intermediates through oxidation and reduction reactions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. The compound’s hydroxyl group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Phthalimide derivatives vary widely based on their N-substituents, which dictate their chemical reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of N-Substituted Phthalimides

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|

| N-(8-Hydroxyoctyl)phthalimide | 8-hydroxyoctyl | ~291.3* | Hydrophilic chain, hydroxyl group |

| 3-Chloro-N-phenyl-phthalimide | Chlorophenyl | 245.67 | Electron-withdrawing Cl, aromatic |

| N-(Adamantyl)phthalimide | Adamantyl | ~341.4 | Bulky lipophilic group, 3D structure |

| N-(2,4-Dichlorophenyl)phthalimide | Dichlorophenyl | 310.13 | Dual Cl substituents, planar structure |

| N-(Cyclohexylthio)phthalimide | Cyclohexylthio | 301.36 | Thioether group, industrial utility |

| N-(2-Bromoethyl)phthalimide | Bromoethyl | 254.08 | Reactive bromine for nucleophilic substitution |

*Calculated based on molecular formula C₁₆H₂₁NO₃.

Key Observations:

- Hydrophilicity vs. Lipophilicity : The hydroxyoctyl chain in this compound enhances water solubility, contrasting with lipophilic groups like adamantyl or phenyl .

- Reactivity : Bromoethyl and cyclohexylthio substituents enable nucleophilic reactions or industrial applications (e.g., rubber vulcanization), whereas the hydroxyl group may favor conjugation or hydrogen bonding in pharmaceuticals .

- Biological Activity : Electron-withdrawing groups (e.g., Cl in N-phenyl derivatives) enhance enzyme inhibition (e.g., alpha-glucosidase), while bulky groups (adamantyl) improve membrane penetration for antimicrobial activity .

Discussion:

- Pharmaceutical Potential: this compound’s hydroxyl group may facilitate interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, similar to N-hydroxyphthalimide’s role in catalysis . Its long alkyl chain could also improve pharmacokinetic profiles, such as prolonged half-life, compared to shorter-chain derivatives like N-(2-bromoethyl)phthalimide .

- Industrial Use : Unlike N-(cyclohexylthio)phthalimide, which is critical in rubber production, the hydroxyoctyl derivative’s polarity may limit its utility in hydrophobic matrices but make it suitable for aqueous formulations .

Physicochemical Properties

Biological Activity

N-(8-Hydroxyoctyl)phthalimide is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is derived from phthalic anhydride and features a hydroxyl group attached to an octyl chain. This structure contributes to its unique reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation and reduction, which facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through oxidative and reductive pathways. These intermediates can interact with enzymes and proteins, leading to structural modifications that affect their function. The hydroxyl group in the compound enhances its reactivity, allowing it to form covalent bonds with target molecules.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that phthalimide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant antitumor effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). In studies, certain derivatives demonstrated IC50 values as low as 14 μM, indicating potent anticancer properties .

- Anti-inflammatory Effects : Phthalimide derivatives are recognized for their anti-inflammatory potential. They have been shown to inhibit nitric oxide (NO) production in macrophages, which is a critical factor in inflammation .

- Antimicrobial Properties : this compound has also been evaluated for its antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .

Table 1: Anticancer Activity of Phthalimide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 14.0 ± 0.5 |

| Thalidomide | MDA-MB-231 | 413.0 ± 2.0 |

| Benzothiazole-phthalimide hybrid | MCF-7 | 360.0 ± 2.0 |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| Benzothiazole-phthalimide hybrid | Escherichia coli | 32 |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of various phthalimide derivatives on human breast cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity, leading to apoptotic cell death and reduced cell migration .

- Inflammation Reduction : Another investigation focused on the anti-inflammatory properties of phthalimides, revealing that these compounds effectively downregulated the expression of inducible nitric oxide synthase (iNOS), contributing to reduced inflammation in murine macrophage models.

- Antimicrobial Testing : A series of benzothiazole-phthalimide hybrids were tested against a range of pathogens, showing promising results against both gram-positive and gram-negative bacteria as well as fungi .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(8-Hydroxyoctyl)phthalimide in laboratory settings?

- Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity, and molar ratios) using Design of Experiments (DoE). For example, a central composite design via tools like Design Expert can systematically evaluate interactions between variables (e.g., 60–100°C, 1:1.2–1:5 reactant ratios) and identify optimal yield conditions . Monitor reaction progress with HPLC-UV, and purify via recrystallization using solvent mixtures (e.g., ethanol/water).

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H NMR (400 MHz, CDCl) to identify hydroxyl (-OH) and phthalimide proton signals. C NMR confirms carbonyl (C=O) and aliphatic chain carbons.

- Functional Groups : FTIR (ATR mode) detects O-H stretches (~3200 cm) and imide C=O (~1700 cm).

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Calculate purity using peak area normalization (>98% for biological assays).

Q. How can researchers determine the solubility profile of this compound across solvents?

- Methodological Answer : Perform shake-flask experiments in solvents of varying polarity (e.g., water, DMSO, ethanol). Quantify saturation solubility via UV-vis spectroscopy at λ (calibrated with standard curves). Use Hansen solubility parameters (δ, δ, δ) to predict miscibility and guide solvent selection for formulation studies.

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (P < 1×10 cm/s indicates poor permeability).

- Pharmacokinetics (PK) : Conduct IV/oral dosing in rodents, followed by plasma LC-MS quantification. Low bioavailability may necessitate prodrug derivatization (e.g., esterification of the hydroxyl group).

Q. What strategies can resolve conflicting target identification results in mechanistic studies of this compound?

- Methodological Answer :

- Target Fishing : Immobilize the compound on agarose beads for affinity chromatography. Elute bound proteins from cell lysates and identify via tandem mass spectrometry.

- Validation : Use siRNA knockdown or CRISPR-Cas9 KO models to assess phenotypic changes (e.g., apoptosis, proliferation). Cross-validate with molecular docking (AutoDock Vina) to prioritize high-affinity targets.

- Replication : Perform independent replicates (n ≥ 3) and apply Benjamini-Hochberg correction to minimize false discovery rates .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can degradation pathways of this compound under accelerated stability conditions be systematically analyzed?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), UV light (ICH Q1B), and hydrolytic conditions (pH 1–13).

- Degradant Identification : Use LC-HRMS (Q-TOF) to detect molecular ions and fragment patterns. Compare with synthetic standards (e.g., hydrolyzed phthalic acid derivatives).

- Kinetics : Apply Arrhenius equation to extrapolate shelf-life at 25°C from accelerated data (R > 0.95 required for validation).

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (IC = Hill slope, bottom/top asymptotes) using GraphPad Prism. Assess goodness-of-fit via residual plots and R. For non-linear responses, apply Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models.

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Variable Selection : Modify the hydroxyl chain length (C6–C12) and phthalimide substituents (e.g., nitro, methoxy).

- Multivariate Analysis : Use partial least squares regression (PLS-R) to correlate structural descriptors (logP, polar surface area) with activity (e.g., IC).

- Validation : Apply leave-one-out cross-validation (LOOCV) and external test sets (20% of data) to avoid overfitting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.